4-amino-N-methylbutanamide
Overview
Description
4-amino-N-methylbutanamide, also known as 4-amino-N-methylbutanamide hydrochloride, is an organic compound with the chemical formula C5H12N2O . It has a molecular weight of 152.62 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 4-amino-N-methylbutanamide is 1S/C5H12N2O.ClH/c1-7-5(8)3-2-4-6;/h2-4,6H2,1H3,(H,7,8);1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-amino-N-methylbutanamide is a solid at room temperature . The compound is also available in liquid form .Scientific Research Applications
Proteomics Research
“4-amino-N-methylbutanamide” is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure and function, protein-protein interactions, and cell signaling pathways.
Biochemistry
In biochemistry, “4-amino-N-methylbutanamide” is classified as an amide . Amides are molecules that contain nitrogen atoms connected to the carbon atom of a carbonyl group. They are produced when carboxylic acids react with amines or ammonia in a process called amidation. This compound could be used in studies related to the formation, structure, and properties of amides.
Neuroscience
In neuroscience, amino acids, including “4-amino-N-methylbutanamide”, play a crucial role in neurotransmission . Neurotransmission is the process by which signaling molecules called neurotransmitters are released by a neuron, and bind to and activate the receptors of another neuron. This compound could be used in studies related to neurotransmission and the role of amino acids in this process.
Analytical Chemistry
“4-amino-N-methylbutanamide” could be used as a reference standard in analytical chemistry . Analytical chemistry involves the qualitative and quantitative determination of the chemical components of substances. As a reference standard, this compound could be used to ensure the accuracy and reliability of analytical methods and instruments.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
This compound is a type of amide , which are known to have a wide range of biological activities and can interact with various proteins and enzymes in the body.
Mode of Action
As an amide, it might interact with its targets through hydrogen bonding or other types of non-covalent interactions . These interactions could potentially lead to changes in the conformation or activity of the target proteins or enzymes, thereby affecting their functions.
Biochemical Pathways
Amides, in general, can participate in a variety of biochemical reactions, including those involved in protein synthesis and metabolism . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-amino-N-methylbutanamide are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. The metabolism and excretion of this compound would depend on its specific chemical structure and the enzymes present in the body .
Result of Action
Given its amide structure, it could potentially affect protein structure and function, leading to changes at the cellular level . .
properties
IUPAC Name |
4-amino-N-methylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-7-5(8)3-2-4-6/h2-4,6H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUCBGPQWGGYBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311168 | |
Record name | 4-Amino-N-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23435-12-3 | |
Record name | 4-Amino-N-methylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23435-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-N-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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